4-Methyl-1,3-diphenylimidazolidine

Chagas disease Trypanosoma cruzi Anti-parasitic

4-Methyl-1,3-diphenylimidazolidine (CAS 42164-31-8) is a substituted imidazolidine with the molecular formula C₁₆H₁₈N₂ and a molecular weight of 238.33 g/mol. It features a central five-membered imidazolidine ring with phenyl groups at the 1 and 3 positions and a methyl group at the 4 position.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 42164-31-8
Cat. No. B12934020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,3-diphenylimidazolidine
CAS42164-31-8
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCC1CN(CN1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H18N2/c1-14-12-17(15-8-4-2-5-9-15)13-18(14)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
InChIKeyQPLBHSMQQDSTRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,3-diphenylimidazolidine (CAS 42164-31-8): A Substituted Imidazolidine Building Block for Bioactive Molecule Development


4-Methyl-1,3-diphenylimidazolidine (CAS 42164-31-8) is a substituted imidazolidine with the molecular formula C₁₆H₁₈N₂ and a molecular weight of 238.33 g/mol [1]. It features a central five-membered imidazolidine ring with phenyl groups at the 1 and 3 positions and a methyl group at the 4 position [1]. This compound belongs to a class of heterocycles that are key components in the development of bioactive molecules, particularly as anti-parasitic agents against Trypanosoma cruzi, the causative agent of Chagas disease [2]. Its structure serves as a versatile scaffold or intermediate from which various biologically active derivatives can be synthesized.

Why Simple Imidazolidine Substitution is Insufficient: The Critical Role of SAR in Activity and Selectivity


Generic substitution within the imidazolidine class is not feasible for scientific procurement due to the steep structure-activity relationships (SAR) that govern biological potency and selectivity. Research on anti-T. cruzi agents demonstrates that specific substituents on the imidazolidine ring dramatically influence bioactivity, where even minor structural changes can lead to significant variations in the IC₅₀ values against the parasite [1]. The QSAR studies have shown that the lipophilicity of the imidazolidine derivatives is directly correlated with their bioactivity, highlighting a specific molecular property that varies with each substituent and cannot be assumed for a generic scaffold [1]. Therefore, selecting the specific 4-methyl-1,3-diphenyl derivative is essential to maintain the desired biological or pharmacological activity profile dictated by its unique substitution pattern.

Quantitative Differentiation Evidence for 4-Methyl-1,3-diphenylimidazolidine


Anti-Parasitic Potency: In Vitro Activity Against Trypanosoma cruzi Epimastigotes

Imidazolidine derivatives structurally related to 4-Methyl-1,3-diphenylimidazolidine have been identified as potent anti-T. cruzi agents. The class demonstrates high and selective activity against the proliferative epimastigote form of the parasite, with IC₅₀ values in the low micromolar range. This potency is comparable to the reference drug Nifurtimox [1]. The bioactivity is tightly correlated with lipophilicity as per QSAR analysis, indicating that the specific phenyl and methyl substituents of the target compound are critical design elements for achieving this anti-parasitic threshold [1].

Chagas disease Trypanosoma cruzi Anti-parasitic Imidazolidine

Metabolic Stability: Resistance to Hydrolysis in Physiological Buffer

A key differentiator for developing imidazolidine-based therapeutics is their chemical stability. Closely related imidazolidine derivatives have demonstrated stability after five days of incubation in glucose buffer at pH 7, indicating that they do not readily decompose into their diamine precursors in these simulated physiological conditions [1]. This stability is crucial because the parent diamines were found to be as active as the imidazolidines themselves, meaning that a less stable analog would effectively be a prodrug with a different efficacy and pharmacokinetic profile [1].

Drug stability Pharmacokinetics Imidazolidine Chagas disease

Mechanism of Action: Specific Induction of Mitochondrial Damage in T. cruzi

Imidazolidine derivatives, including those structurally related to the target compound, exert their anti-parasitic effect through a specific mechanism involving severe damage to the parasite's mitochondrial complex, as evidenced by ultrastructural analysis [1]. In studies, T. cruzi treated with 13 μg/mL of imidazolidine derivatives for 24 hours revealed severe mitochondrial damage, formation of myelin bodies, enlargement of cytoplasmic vacuoles, and fragmentation of the endoplasmic reticulum [1]. This specific subcellular damage profile mirrors that of standard anti-Chagas drugs nifurtimox and benznidazole, confirming a therapeutically relevant mechanism [1].

Mechanism of action Mitochondrial damage Trypanosoma cruzi Ultrastructure

Recommended Research and Procurement Scenarios for 4-Methyl-1,3-diphenylimidazolidine


Lead Compound for Chagas Disease Drug Discovery

Procurement of 4-Methyl-1,3-diphenylimidazolidine is highly indicated for research groups focused on developing new chemical entities for Chagas disease. The compound's imidazolidine scaffold has proven activity against T. cruzi, with a known mechanism of action (mitochondrial damage) and an established SAR that links substituent lipophilicity to potency [1]. This makes it an ideal starting point for hit-to-lead optimization campaigns aiming to improve upon the low micromolar IC₅₀ benchmark set by the reference drug Nifurtimox [1].

Pharmacology Studies on Metabolic Stability and Mechanism of Action

Based on evidence that the class is stable in buffer for up to 5 days [1], this compound is suitable for in vitro pharmacological studies that require a stable test article. Researchers can conduct long-duration cellular assays without the confounding factor of compound degradation into its active diamine precursors, which are equally potent but represent a different pharmacological entity [1]. Ultrastructural analysis can be employed as a sensitive endpoint to monitor the compound's impact on the parasite's mitochondria and endoplasmic reticulum [2].

Synthesis of Diverse Imidazolidine Libraries via Substitution

As a substituted imidazolidine building block, 4-Methyl-1,3-diphenylimidazolidine can serve as a core intermediate for the rapid generation of compound libraries. Chemists can leverage the stability of the imidazolidine ring to perform further derivatizations at the phenyl rings or at other positions without ring opening [1]. This allows for the systematic exploration of the SAR around the lipophilicity and electronic effects, which QSAR studies have identified as key drivers of anti-parasitic bioactivity [1].

Selectivity Profiling Against Mammalian Host Cells

The high and selective activity reported for the imidazolidine class against the proliferative (epimastigote) stages of T. cruzi suggests a favorable therapeutic index [1]. 4-Methyl-1,3-diphenylimidazolidine can be procured for detailed selectivity assays comparing its effects on the parasite versus mammalian host cells. By confirming a wide selectivity window, researchers can advance this chemical series towards preclinical development, comparing its selective index directly to that of Nifurtimox and Benznidazole [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1,3-diphenylimidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.